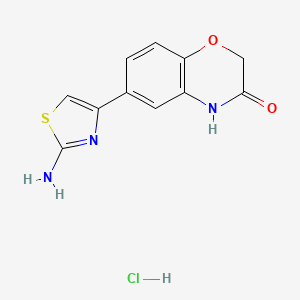

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride

Description

Properties

IUPAC Name |

6-(2-amino-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S.ClH/c12-11-14-8(5-17-11)6-1-2-9-7(3-6)13-10(15)4-16-9;/h1-3,5H,4H2,(H2,12,14)(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYRDOTLYTTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377497 | |

| Record name | 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049742-69-9 | |

| Record name | 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation-Cyclization Strategy

In a refined protocol, 2-chloro-N-(2-hydroxyphenyl)acetamide undergoes cyclization with anhydrous K₂CO₃ in DMF at reflux (10 hours), producing the benzoxazinone core in 88% yield. The reaction proceeds via intramolecular nucleophilic substitution (SN2), with the phenolic oxygen attacking the α-carbon of the chloroacetamide group.

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ (1.38 g) | DMF | Reflux | 10 h | 88% |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by dissolving in anhydrous ethanol and bubbling HCl gas through the solution. The product precipitates as a white crystalline solid, which is filtered and dried under vacuum.

Analytical Validation:

- IR Spectroscopy : N–H stretches at 3190–3331 cm⁻¹ (amine and amide), C=O at 1683 cm⁻¹.

- ¹H-NMR (DMSO-d₆) : δ 4.55 (s, 2H, CH₂), 6.87–7.90 (m, 4H, Ar–H), 10.71 (s, 1H, NH).

- Mass Spectrometry : m/z 247.042 [M⁺] for the free base, 283.73 [M+HCl] for the hydrochloride.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Requires Pd catalyst | 72% |

| Cyclocondensation | No transition metals | Multi-step purification | 65% |

Scalability and Industrial Feasibility

The alkylation-cyclization method (Section 1.1) is preferred for large-scale production due to its simplicity and high yield. However, the Suzuki-Miyaura approach offers better control over thiazole substitution patterns, making it suitable for generating analogs.

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often conducted in polar solvents like DMSO or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzoxazinones exhibit significant antimicrobial properties. Studies have shown that 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride displays activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. These findings position the compound as a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. It has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be leveraged to design inhibitors for therapeutic purposes, particularly in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various benzoxazinone derivatives, including 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new class of antibiotics.

Case Study 2: Cancer Cell Proliferation

In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF7). The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential utility in cancer therapy.

Mechanism of Action

The mechanism of action of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to antibacterial effects . The compound’s anti-inflammatory action could be attributed to its ability to modulate signaling pathways involved in inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on structural features, bioactivities, and applications:

Key Structural and Functional Insights

Substituent-Driven Bioactivity: The pyrazole substituent in compound 14n confers potent mineralocorticoid receptor antagonism, likely due to hydrophobic interactions with the receptor’s binding pocket . Propanolamine moieties enhance broad-spectrum antimicrobial activity, possibly by disrupting microbial membrane integrity .

Antifungal Activity: Simple alkyl-substituted benzoxazinones (e.g., compound 6 in ) show moderate antifungal effects, whereas the amino-thiazole group in the target compound may improve potency through hydrogen bonding with fungal enzymes .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., target compound, compound 11 in ) improve aqueous solubility, critical for in vivo efficacy .

Biological Activity

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride (CAS Number: 1049742-69-9) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and other pharmacological activities.

The molecular formula of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride is C₁₁H₁₀ClN₃O₂S. It has a melting point range of 304–306 °C, indicating its thermal stability which is relevant for storage and handling in laboratory settings .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.

Antibacterial Properties

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : The minimum inhibitory concentration (MIC) was reported to be as low as 0.0039 mg/mL, indicating potent activity.

- Escherichia coli : Similar MIC values were observed, demonstrating effectiveness against common pathogens associated with infections .

Antifungal Properties

In addition to antibacterial effects, the compound also shows antifungal activity. It has been tested against:

- Candida albicans : The MIC was found to be around 16.69 to 78.23 µM.

- Fusarium oxysporum : Exhibited MIC values ranging from 56.74 to 222.31 µM .

The mechanism by which 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of cellular metabolism. This is likely due to the presence of the thiazole ring which is known for its bioactive properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship helps in optimizing the biological efficacy of similar compounds. Modifications on the thiazole or benzoxazine moieties can enhance or diminish activity:

- Substituents that increase electron density on the aromatic rings have been correlated with increased antimicrobial potency.

- Conversely, bulky groups may hinder access to active sites on microbial cells .

Case Studies

Several research studies have investigated the biological activity of this compound:

- In Vitro Studies : A series of in vitro tests demonstrated that derivatives of the compound maintained or enhanced activity compared to the parent structure. For example, modifications at specific positions on the thiazole ring led to improved MIC values against S. aureus and E. coli.

- Comparative Analysis : In a comparative study involving multiple thiazole derivatives, 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride was found to outperform several known antibiotics in terms of potency and spectrum of activity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to verify the purity and structural integrity of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm the presence of the thiazole and benzoxazinone moieties. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. For quantification, employ mass spectrometry (MS) to detect molecular ion peaks (e.g., [M+H]+) and compare with theoretical values. Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Approach :

- Reaction Conditions : Start with intermediates such as 2-aminothiazole derivatives and benzoxazinone precursors. Use catalytic methods (e.g., Pd-catalyzed cross-coupling for thiazole incorporation) and optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C).

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) and isolate intermediates to minimize side reactions .

Q. What strategies are effective for resolving low solubility in aqueous buffers during biological assays?

- Solutions :

- Co-solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound.

- pH Adjustment : Hydrochloride salts typically exhibit better solubility in slightly acidic buffers (pH 4–6).

- Surfactants : Add non-ionic surfactants (e.g., Tween-80) to enhance dispersion .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

- Protocol :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Focus on the thiazole ring’s hydrogen-bonding potential and benzoxazinone’s planar structure.

- QSAR Analysis : Derive quantitative structure-activity relationships by correlating substituent electronic properties (Hammett σ) with bioassay data from analogs .

Q. What experimental and computational techniques are critical for resolving contradictory spectral data (e.g., NMR vs. MS)?

- Resolution Workflow :

Repeat Analyses : Confirm reproducibility under standardized conditions.

Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR.

DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16).

Fragmentation Patterns : Analyze MS/MS data to identify unexpected adducts or degradation products .

Q. How can researchers address discrepancies in biological activity between in vitro and in vivo models?

- Strategies :

- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products in plasma.

- Pharmacokinetic Studies : Measure bioavailability and tissue distribution to assess barriers (e.g., blood-brain penetration).

- Formulation Optimization : Encapsulate the compound in liposomes or cyclodextrins to improve stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.